8-Methoxynaphthalen-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
8-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C11H10O2/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7,12H,1H3 |
InChI Key |
LFMGCWSDJADOQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 8 Methoxynaphthalen 2 Ol
Retrosynthetic Analysis and Strategic Chemical Disconnections for 8-Methoxynaphthalen-2-ol
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesizable precursors. For this compound, several strategic disconnections can be envisaged, primarily focusing on the formation of the naphthalene (B1677914) core and the installation of the hydroxyl and methoxy (B1213986) functional groups.
A primary disconnection strategy involves the late-stage formation of the naphthalene ring system. An alternative approach focuses on the functionalization of a pre-existing naphthalene scaffold. A key intermediate in several synthetic routes is (E)-2-hydroxy-8-methoxy-1-naphthaldehyde, which can be derived from the ring-opening of naphtho[1,8-de] mdpi.commdpi.comoxazin-4-ol and its derivatives. mdpi.compreprints.org This suggests a retrosynthetic pathway where the final hydroxyl and methoxy groups are revealed from other functional groups.
| Precursor/Building Block | Rationale for Use |
| Naphtho[1,8-de] mdpi.commdpi.comoxazin-4-ol | Can be ring-opened to form 2,8-dihydroxy-1-naphthonitriles, which are versatile intermediates. mdpi.comresearchgate.net |
| 6-Methoxynaphthalen-2-ol | A commercially available starting material that can be functionalized. mdpi.comethz.chresearchgate.net |
| Naphthalene-2,7-diol | A simple precursor that allows for sequential functionalization to introduce the methoxy and hydroxyl groups. rsc.org |
| 2,8-Dihydroxy-1-naphthonitrile | A key intermediate that can be selectively methylated and reduced to afford the target scaffold. mdpi.com |
| 8-Iodo-1-methoxynaphthalene | Can be used in coupling reactions to build the carbon skeleton. |
Multi-Fragment Coupling Strategies and Convergent Synthesis Approaches
Convergent synthesis, where different fragments of the molecule are synthesized separately and then coupled, is often more efficient than a linear approach. For complex molecules like substituted naphthalenes, multi-fragment coupling strategies are highly valuable.
One such strategy is the use of multi-component reactions. For instance, a derivative of this compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, has been synthesized via a one-pot reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile. mdpi.comresearchgate.netresearchgate.net This approach allows for the rapid construction of molecular complexity.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools. frontiersin.org For example, a 6-bromonaphthalen-2-ol can be coupled with a suitable boronic acid to form a carbon-carbon bond, which can be a key step in the assembly of the naphthalene core. frontiersin.org These methods offer high functional group tolerance and are often conducted under mild conditions.
Classical and Refined Synthetic Pathways for this compound Preparation
Multi-Step Reaction Sequences and Optimization of Reaction Parameters for Yield Enhancement
A notable synthetic route to a key precursor, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde, starts from naphtho[1,8-de] mdpi.commdpi.comoxazin-4-ol. mdpi.compreprints.org This multi-step sequence involves:
Protection and Ring Opening: The starting material is first protected, for example, with a tert-butyldimethylsilyl (TBS) group, and then undergoes a ring-opening reaction upon heating to yield a 2,8-dihydroxy-1-naphthonitrile derivative. mdpi.com
Methylation: The resulting diol can be selectively methylated using reagents like methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate (K2CO3). mdpi.com
Reduction: The nitrile group is then reduced to an aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H). mdpi.com
The optimization of reaction parameters is critical for maximizing the yield at each step. rsc.org For instance, in microwave-assisted syntheses, the reaction time and microwave power can be fine-tuned to achieve the highest possible yield. mdpi.com In classical heating methods, temperature, reaction time, and the choice of solvent and base are all important variables to consider.
| Reaction Step | Reagents and Conditions | Yield |
| Silylation/Ring Opening of Naphtho[1,8-de] mdpi.commdpi.comoxazin-4-ol | TBSCl, imidazole, dry DMF, N2, r.t., 2 h then 120 °C, 1 h | Not specified |
| Methylation of 2-[(tert-butyldimethylsilyl)oxy]-8-hydroxy-1-naphthonitrile | MeI, K2CO3, dry acetone, N2, r.t., 1 h | Not specified |
| Reduction to (E)-2-hydroxy-8-methoxy-1-naphthaldehyde | DIBAL (1.2 M in toluene), dry toluene, N2, 0 °C to r.t., 18.5 h | Not specified |
| One-pot double arylation of 7-methoxynaphthalen-2-ol | Diphenyliodonium triflate, visible light | 65% |
Advanced Purification Methodologies for High Chemical Purity
Achieving high chemical purity is paramount, especially when the target compound is intended for further use in sensitive applications. Several advanced purification techniques are employed in the synthesis of this compound and its intermediates.
Flash Column Chromatography: This is a commonly used method for separating compounds with different polarities. For example, the product of a double arylation of 7-methoxynaphthalen-2-ol was purified by flash column chromatography over silica (B1680970) gel. frontiersin.orgnih.gov
Recrystallization: This technique is used to purify solid compounds based on their differential solubility in a given solvent at different temperatures. A tosylated derivative of a precursor was purified by recrystallization from hot ethyl acetate (B1210297). google.com
High-Vacuum Short Path Distillation: This method is suitable for purifying thermally sensitive compounds or those with high boiling points. 6-Methoxy-2-naphthol has been purified using this technique. orgsyn.org
Contemporary and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methods. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous reagents.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and often leads to higher yields compared to conventional heating methods. mdpi.comresearchgate.net A multi-component reaction to synthesize a benzo[f]chromene derivative of this compound was successfully carried out under microwave conditions. mdpi.comresearchgate.netresearchgate.netbohrium.com
Flow Chemistry: Flow synthesis offers several advantages over batch processes, including better heat and mass transfer, improved safety, and the potential for automation and scalability. Bayesian optimization has been employed to rapidly screen multiple parameters for the flow synthesis of biaryl compounds, which is a contemporary approach to reaction optimization. d-nb.info
Catalytic Methods: The use of catalysts, particularly those based on abundant and non-toxic metals, is a cornerstone of green chemistry. Iron(III) chloride (FeCl3) has been used as a catalyst for the oxidative cross-coupling of phenols with 2-aminonaphthalenes. acs.org Palladium-catalyzed reactions, while using a precious metal, are often highly efficient, requiring only small amounts of the catalyst. frontiersin.orgnih.govacs.org
Enzymatic Synthesis: Biocatalysis, using enzymes to mediate chemical transformations, offers high selectivity and mild reaction conditions. Lipase B from Candida antarctica has been used for the synthesis of aroma esters in a solvent-free system, showcasing the potential of enzymes in sustainable synthesis. rsc.org While not directly applied to this compound in the provided context, this approach represents a significant area of contemporary synthetic chemistry.
Catalytic Strategies for Selective Functionalization (e.g., Transition Metal-Mediated Couplings)
The selective functionalization of the naphthalene core, particularly in the presence of multiple directing groups like hydroxyl and methoxy, presents a significant challenge. Modern transition-metal catalysis offers powerful tools to achieve high regioselectivity in C-H functionalization and cross-coupling reactions.
Earth-abundant metals have gained prominence in this area. For instance, manganese(I) has been used to catalyze the ortho-alkenylation of 2-arylindazoles via C-H bond activation, a method applicable to complex molecules like ethinylestradiol derivatives. nih.gov This highlights the potential for functionalizing naphthol derivatives in a controlled manner. Copper catalysis has also proven effective. Studies on the oxidative coupling of 7-methoxy-naphthalen-2-ol using a Cu-amine complex have demonstrated an efficient route to substituted BINOL (1,1'-bi-2-naphthol) derivatives, which are crucial chiral ligands in asymmetric synthesis. The reaction proceeds in excellent yield and offers an inexpensive alternative to other methods. mdpi.com
Computational and experimental studies have delved into the mechanisms of copper-catalyzed C-H functionalization. For example, the ortho-selective C-H functionalization of unprotected naphthols with α-phenyl-α-diazoesters can be achieved with high efficiency using CuCl and CuCl₂. uni-muenchen.de Density Functional Theory (DFT) calculations revealed that the reaction catalyzed by CuCl proceeds via a bimetallic carbene, which is key to its selectivity, whereas the CuCl₂-catalyzed reaction involves a monometallic carbene. uni-muenchen.de
Palladium-catalyzed cross-coupling reactions are also a cornerstone of arene functionalization. While specific examples for this compound are not abundant, the principles are widely applicable. For instance, palladium catalysts have been used for the C-H functionalization of various heterocycles, demonstrating the broad utility of this approach. frontiersin.org Furthermore, a one-pot double arylation of naphthols, including 7-methoxynaphthalen-2-ol, has been achieved using diaryliodonium(III) salts, showcasing a transition-metal-free approach that relies on free-radical pathways. researchgate.net
Nickel catalysis has been explored for the ipso-silylation of 2-methoxynaphthalene (B124790), providing a method for C-O bond activation and functionalization. figshare.comscirp.org This strategy is valuable for converting readily available methoxyarenes into more complex structures.
Below is a table summarizing catalytic strategies applicable to the functionalization of methoxynaphthalenol systems.
| Catalytic System | Reaction Type | Substrate Example | Key Features | Reference(s) |
| CuCl₂/Benzylamine | Oxidative Coupling | 7-Methoxy-naphthalen-2-ol | Inexpensive, high yield for BINOL derivatives. | mdpi.com |
| CuCl / CuCl₂ | C-H Functionalization | Naphthols, 1-Methoxynaphthalene | Ortho-selective alkylation with diazoesters. | uni-muenchen.de |
| Mn(CO)₅Br | C-H Alkenylation | 2-Arylindazoles | Earth-abundant metal, high E-selectivity, water-tolerant. | nih.gov |
| Diphenyliodonium Triflate | Double Arylation | 7-Methoxynaphthalen-2-ol | Transition-metal-free, one-pot radical reaction. | researchgate.net |
| Ni(COD)₂ | ipso-Silylation | 2-Methoxynaphthalene | C-O bond activation, functionalization of methoxyarenes. | figshare.comscirp.org |
Flow Chemistry and Continuous Synthesis Methodologies for Scalability
The transition from batch to continuous flow processing is a critical step for the industrial-scale synthesis of fine chemicals. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reaction control, and ease of scalability. tandfonline.com While specific flow synthesis protocols for this compound are not extensively documented, methodologies developed for related structures demonstrate the high potential of this technology.
For example, a scalable two-step continuous flow synthesis of Nabumetone, a drug containing the 6-methoxynaphthalen-2-yl moiety, has been successfully developed. mdpi.com This process involves an initial Wittig or aldol (B89426) reaction followed by a selective hydrogenation in a fixed-bed continuous flow hydrogenator. mdpi.com Similarly, multi-step flow systems have been designed for the synthesis of biologically relevant compound libraries, such as 2-aminophenoxazin-3-ones, using heterogeneous catalysts packed in flow reactors. beilstein-journals.org These systems demonstrate the robustness of flow chemistry for handling complex reactions and intermediates. beilstein-journals.orgjmchemsci.com
The generation and use of reactive intermediates, which can be challenging in batch processes, are often more manageable in flow. The concept of "flash chemistry" using microreactors allows for extremely fast reactions to be conducted with high selectivity, which is ideal for handling unstable species. jmchemsci.com Such techniques could be adapted for the synthesis of this compound, potentially improving yields and reducing reaction times compared to traditional batch methods.
Green Chemistry Principles in Solvent Selection and Waste Minimization
The application of green chemistry principles is essential for developing sustainable synthetic routes. Key aspects include the use of environmentally benign solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.
A notable example is the ultrasound-promoted, one-pot synthesis of 7-chloro-6-methoxynaphthalen-2-ol derivatives, which proceeds efficiently and represents a green methodology. kaust.edu.sa The use of ultrasound can enhance reaction rates and yields while often reducing the need for harsh conditions. Another green approach involves the electrophilic halogenation of naphthalenes using hydrogen peroxide and alkali metal halides in aqueous micellar media. tandfonline.com This method avoids hazardous halogenating agents and organic solvents, using water as the primary solvent and surfactants to facilitate the reaction. tandfonline.com
The choice of catalyst also plays a crucial role. The use of earth-abundant and low-toxicity metals like manganese and copper is preferable to rarer and more toxic heavy metals. nih.gov Furthermore, developing reactions that proceed in "green" solvents like water or ethanol, or even under solvent-free conditions, significantly reduces the environmental impact of a synthetic process. tandfonline.comkaust.edu.sa
Elucidation of Reaction Mechanisms for this compound Formation and Transformation
Understanding the detailed reaction mechanisms is fundamental to optimizing synthetic protocols, controlling selectivity, and discovering new transformations. Mechanistic studies for this compound and its analogs involve a combination of kinetic analysis, spectroscopic identification of intermediates, and computational modeling.
Kinetic Studies of Critical Synthetic Steps and Rate-Determining Processes
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, helping to identify rate-determining steps. While specific kinetic data for the synthesis of this compound is scarce, studies on related naphthalene formation pathways offer valuable parallels.
For instance, detailed kinetic analyses have been performed on the formation of naphthalene in combustion processes, exploring pathways such as the reaction of phenyl radicals with 1,3-butadiyne. nih.gov These studies use methods like RRKM theory to calculate temperature- and pressure-dependent rate constants. nih.gov In a different context, kinetic studies on the formation of polychlorinated naphthalenes from chlorophenol precursors have been investigated using Density Functional Theory (DFT) and canonical variational transition-state (CVT) theory. google.com These computational approaches help to map out potential energy surfaces and identify the most favorable reaction pathways based on their activation barriers. google.com
A kinetic isotope effect study on the manganese-catalyzed ortho-alkenylation of indazoles suggested that the C-H bond activation step may not be the rate-determining step in that particular transformation, providing crucial information for optimizing the catalytic cycle. nih.gov
Identification and Spectroscopic Characterization of Transient Reaction Intermediates
The direct observation and characterization of transient intermediates are critical for validating proposed reaction mechanisms. A variety of spectroscopic techniques are employed for this purpose. In the synthesis of 7-methoxy-naphthalene-1-carbaldehyde from 7-methoxy-naphthalen-2-ol, an intermediate imine compound is formed and subsequently hydrolyzed. acerp.ir
In the photodegradation of 1-naphthol, gas chromatography-mass spectrometry (GC-MS) was used to identify salicylic (B10762653) acid as a key intermediate, shedding light on the transformation pathway. acs.org The synthesis of 1,1'-bi-2-naphthol (B31242) via oxidative coupling of 2-naphthol (B1666908) is a foundational reaction, and its mechanism involves radical intermediates. researchgate.netresearchgate.net Advanced NMR techniques, such as COSY, HMQC, and COLOC, are indispensable for the complete structural assignment of complex products and can be used to infer the nature of their precursors. researchgate.net
The table below provides examples of intermediates identified in reactions involving naphthol derivatives.
| Reaction | Starting Material | Identified Intermediate | Detection Method | Reference(s) |
| Formylation | 7-Methoxy-naphthalen-2-ol | Imine compound | Inferred from reaction sequence | acerp.ir |
| Photodegradation | 1-Naphthol | Salicylic acid | Gas Chromatography-Mass Spectrometry (GC-MS) | acs.org |
| Oxidative Coupling | 2-Naphthol | Radical intermediates | Inferred from mechanism | researchgate.netresearchgate.net |
Computational Validation of Proposed Mechanistic Pathways
Computational chemistry, particularly DFT, has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. nih.gov It allows for the exploration of potential energy surfaces, the characterization of transition states, and the validation of experimentally proposed pathways.
Several computational studies have provided deep insights into the functionalization of methoxynaphthalenes. A DFT study on the Ni(COD)₂-catalyzed ipso-silylation of 2-methoxynaphthalene investigated two possible mechanisms: internal nucleophilic substitution and nonclassical oxidative addition. figshare.com The calculations showed that the reaction proceeds through the internal nucleophilic substitution pathway, where the nickel catalyst complexes with the C1-C2 bond of the naphthalene ring. figshare.com
In the case of copper-catalyzed ortho-C-H functionalization of naphthols, DFT calculations were crucial in explaining the origin of the high regioselectivity. uni-muenchen.de The study revealed that the nature of the copper carbene intermediate (bimetallic for CuCl vs. monometallic for CuCl₂) dictates the reaction outcome. uni-muenchen.de Such computational models can predict how changes in catalysts or substrates will affect the reaction, guiding future experimental work. rsc.org These theoretical investigations provide a framework for understanding the complex interplay of electronic and steric effects that govern the reactivity of substituted naphthalenes like this compound.
Comprehensive Spectroscopic and Structural Characterization Techniques for 8 Methoxynaphthalen 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR is the foundational technique for structural analysis. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms.
Data Acquisition: Acquiring high-resolution spectra for 8-Methoxynaphthalen-2-ol involves dissolving the purified compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Standard acquisition parameters include a defined number of scans to achieve an adequate signal-to-noise ratio and a relaxation delay to ensure quantitative accuracy. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
Resonance Assignment: The ¹H NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons, one hydroxyl proton, and three methoxy (B1213986) protons. The aromatic protons would appear as a series of doublets and triplets, with their coupling constants (J-values) providing information about their ortho, meta, and para relationships. The ¹³C NMR spectrum should display 11 unique signals, corresponding to the ten carbon atoms of the naphthalene (B1677914) core and the one methoxy carbon. Specific assignments are made based on expected chemical shifts, with the carbon atom attached to the oxygen (C-2 and C-8) appearing significantly downfield. While specific experimental data for this compound is not widely published, data for its isomer, 8-methoxynaphthalen-1-ol, shows a characteristic pattern of aromatic, methoxy, and hydroxyl signals. peerj.com
| Proton Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| OH | Variable (Broad Singlet) | s (br) | N/A |
| H-1 | ~7.1-7.3 | d | ~2-3 Hz (Jmeta) |
| H-3 | ~7.0-7.2 | d | ~8-9 Hz (Jortho) |
| H-4 | ~7.7-7.9 | d | ~8-9 Hz (Jortho) |
| H-5 | ~7.4-7.6 | d | ~7-8 Hz (Jortho) |
| H-6 | ~7.3-7.5 | t | ~7-8 Hz (Jortho) |
| H-7 | ~6.8-7.0 | d | ~7-8 Hz (Jortho) |
| OCH₃ | ~3.9-4.1 | s | N/A |
| Carbon Assignment (Predicted) | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~105-110 |
| C-2 | ~150-155 |
| C-3 | ~115-120 |
| C-4 | ~128-132 |
| C-4a | ~125-128 |
| C-5 | ~120-125 |
| C-6 | ~126-130 |
| C-7 | ~108-112 |
| C-8 | ~155-160 |
| C-8a | ~135-140 |
| OCH₃ | ~55-60 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of two-dimensional NMR experiments are essential.
COSY (COrrelation SpectroscopY): This proton-detected experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.eduprinceton.edu For this compound, COSY would reveal the connectivity of the aromatic protons, showing cross-peaks between adjacent protons (e.g., H-3 with H-4, H-5 with H-6, and H-6 with H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond C-H correlation). sdsu.educolumbia.edu It is invaluable for assigning the signals of protonated carbons by linking the known ¹H chemical shifts to their corresponding ¹³C shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-4 bond) couplings between protons and carbons. sdsu.educolumbia.edu This allows for the assignment of non-protonated (quaternary) carbons and piecing together the molecular skeleton. For instance, a key HMBC correlation would be observed between the methoxy protons and the C-8 carbon, confirming the position of the methoxy group.
NOESY (Nuclear Overhauser Effect SpectroscopY): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. princeton.eduharvard.edu It is particularly useful for confirming stereochemistry and the regiochemistry of substitution. In this case, a NOESY experiment could show a cross-peak between the methoxy protons and the proton at C-7, confirming their spatial proximity.
While solution-state NMR characterizes molecules in a dynamic state, solid-state NMR (ssNMR) provides insight into the structure and properties of materials in their solid form. preprints.org For this compound, ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), are used to study its crystalline and amorphous forms. This analysis can reveal information about molecular packing, intermolecular interactions (like hydrogen bonding), and the presence of different polymorphs. acs.orgnih.gov Dipolar-dephased spectra can help differentiate between protonated and non-protonated carbons in the solid state. acs.org The sensitivity of ssNMR chemical shifts to small changes in molecular geometry can sometimes reveal structural details that are not resolved by diffraction methods. nih.gov
Mass Spectrometry (MS) Techniques and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.
The choice of ionization technique is critical for successfully analyzing a molecule like this compound.
Electrospray Ionization (ESI): As a soft ionization method, ESI is well-suited for polar molecules. bohrium.com It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, making it ideal for accurate molecular weight determination. mdpi.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a wide range of compounds, including those with medium polarity, and can be used as an alternative to ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI): While often used for very large biomolecules, MALDI can also be applied to smaller organic molecules. It typically produces singly charged ions, often as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. mun.ca
Optimization for sensitivity involves adjusting parameters such as solvent composition, flow rate, and ion source voltages (for ESI/APCI) or selecting the appropriate matrix and optimizing laser power (for MALDI).
High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically within 5 ppm), allowing for the unambiguous determination of a compound's elemental formula. scispace.comumich.edu For this compound, the expected molecular formula is C₁₁H₁₀O₂. HRMS can distinguish this from other formulas with the same nominal mass. The analysis of its isotopic pattern further confirms the elemental composition.
The energetic ionization processes can cause the molecular ion to break apart into smaller, stable fragment ions. Analyzing this fragmentation pattern provides structural clues. libretexts.org For this compound, characteristic fragmentation would likely involve the loss of small, stable neutral molecules or radicals.
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Likely Fragmentation Pathway |
|---|---|---|---|
| [M]⁺˙ | C₁₁H₁₀O₂ | 174.0681 | Molecular Ion |
| [M-CH₃]⁺ | C₁₀H₇O₂ | 159.0446 | Loss of a methyl radical from the methoxy group |
| [M-CO]⁺˙ | C₁₀H₁₀O | 146.0732 | Loss of carbon monoxide from the ring system |
| [M-OCH₃]⁺ | C₁₀H₇O | 143.0497 | Loss of a methoxy radical |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of ions in the gas phase. In a typical MS/MS experiment, precursor ions of this compound are selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ions into smaller fragment ions, which are then detected. The resulting mass spectrum provides a "fingerprint" of the molecule, revealing information about its connectivity and substructures.
The fragmentation of a related compound, a glycoconjugate containing a methoxynaphthalene moiety, showed the elimination of a neutral naphthalen-2-ol fragment (144.0575 Da). mun.ca This suggests that a primary fragmentation pathway for this compound under CID conditions could involve the loss of the methoxy group or the hydroxyl group, followed by further fragmentation of the naphthalene core. The study of fragmentation pathways is crucial for the structural elucidation of complex molecules and for differentiating between isomers. nih.gov The fragmentation processes are generally categorized as direct cleavage, where a single bond is broken, or rearrangement, where bonds are broken and formed simultaneously. libretexts.org
| Technique | Application | Key Findings |
| Tandem Mass Spectrometry (MS/MS) | Elucidation of fragmentation pathways | Provides a molecular fingerprint, reveals connectivity and substructures. mun.canih.govlibretexts.org |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and conformational structure of a molecule. sci-hub.st These techniques are complementary, as they are based on different physical principles—infrared absorption and Raman scattering.
Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) Spectroscopy for Characteristic Band Identification
FTIR spectroscopy is a widely used technique for identifying functional groups in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the methoxy (-OCH3) group, and the aromatic naphthalene ring. For a similar compound, 1,8-Bis(4-chlorobenzoyl)-7-methoxynaphthalen-2-ol, characteristic IR bands were observed at 1643, 1612, 1587, 1510, 1278, and 1089 cm⁻¹. iucr.org These bands can be assigned to C=O stretching, C=C aromatic stretching, and C-O stretching vibrations, respectively. For this compound, the O-H stretching vibration would typically appear as a broad band in the region of 3200-3600 cm⁻¹, while the C-H stretching of the methoxy group would be observed around 2850-2960 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. scispace.com
Attenuated Total Reflectance (ATR) is an accessory to FTIR that allows for the analysis of solid and liquid samples with minimal sample preparation. arkat-usa.org This technique would be particularly useful for obtaining the IR spectrum of this compound in its solid state.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference Wavenumbers (cm⁻¹) for Similar Compounds |
| O-H Stretch | 3200-3600 | - |
| Aromatic C-H Stretch | 3000-3100 | 3065-3005 scispace.com |
| Aliphatic C-H Stretch (Methoxy) | 2850-2960 | 2974, 2932, 2903 arkat-usa.org |
| C=C Aromatic Stretch | 1450-1650 | 1643, 1612, 1587, 1510 iucr.org |
| C-O Stretch (Aryl Ether) | 1200-1275 | 1278 iucr.org |
| C-O Stretch (Phenol) | 1180-1260 | - |
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignments
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique molecular fingerprint. For a related compound, 1-methoxynaphthalene, C-H stretching vibrations were observed in the 3065-3000 cm⁻¹ region, and C-C stretching vibrations were seen between 1310 cm⁻¹ and 1640 cm⁻¹. scispace.com The analysis of the Raman spectrum, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of vibrational modes. ripublication.comnih.gov
Electronic Spectroscopy (UV-Vis and Fluorescence) and Photophysical Characterization
Electronic spectroscopy techniques, such as UV-Visible absorption and fluorescence spectroscopy, are used to study the electronic transitions and photophysical properties of molecules. biocompare.com
UV-Visible Absorption Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The naphthalene ring system in this compound acts as a chromophore, giving rise to characteristic absorption bands. For a derivative, syn-DNBDF, which contains a methoxynaphthalene unit, the UV-vis spectrum in chloroform (B151607) showed a red-shifted absorption with a maximum at 365 nm compared to a similar compound without the extended conjugation. beilstein-journals.org This indicates that the electronic transitions are sensitive to the substitution pattern on the naphthalene core. The HOMO-LUMO energy gap, which is related to the wavelength of maximum absorption, can also be determined from UV-Vis spectra and provides insights into the molecule's reactivity and stability. nih.gov
| Technique | Application | Key Findings |
| UV-Visible Spectroscopy | Analysis of electronic transitions and chromophores | Characterizes the absorption of light by the naphthalene ring system. nih.govbeilstein-journals.org |
Fluorescence Emission and Excitation Spectroscopy for Luminescence Characterization
Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. biocompare.com Many naphthalene derivatives are known to be fluorescent. The fluorescence emission and excitation spectra of this compound would provide information about its excited state properties. The excitation spectrum should resemble the absorption spectrum, while the emission spectrum will be red-shifted (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. rsc.org For a series of newly synthesized naphtho[1,8-ef]perimidines, green fluorescence was observed in the 485–536 nm range with quantum yields up to 32.4%. chimicatechnoacta.ru The photophysical properties, including fluorescence, are influenced by factors such as solvent polarity and the presence of quenching agents. researchgate.net
| Technique | Application | Key Findings |
| Fluorescence Spectroscopy | Characterization of luminescence properties | Provides information on excited state properties, including emission spectra and quantum yield. rsc.orgchimicatechnoacta.ru |
Photophysical Parameter Determination (e.g., Radiative and Non-Radiative Decay Rates)
The photophysical properties of this compound, particularly its fluorescence characteristics, are crucial for its potential applications in areas such as fluorescent probes. The determination of key parameters like radiative and non-radiative decay rates provides insight into the de-excitation pathways of its excited state.
The fluorescence of this compound is influenced by its environment. In DMPC liposomes, the neutral form of the compound exhibits an emission maximum at 344 nm, while its anionic form emits at a longer wavelength of 416 nm. The presence of a restrictive environment, such as that within a liposome, can lead to an enhancement of the fluorescence intensity of the neutral form. This is attributed to a reduction in the rates of non-radiative decay processes.
The rates of radiative (k_r) and non-radiative (k_nr) decay are fundamental in characterizing the behavior of an excited molecule. The fluorescence quantum yield (Φ_f) and the fluorescence lifetime (τ_f) are directly related to these rates through the following equations:
Φ_f = k_r / (k_r + k_nr) τ_f = 1 / (k_r + k_nr)
From these, the individual decay rates can be calculated:
k_r = Φ_f / τ_f k_nr = (1 - Φ_f) / τ_f
The methoxy group at the 7-position is known to have an electron-donating resonance effect, which can influence the proton transfer process in the excited state and, consequently, the photophysical parameters. The excited-state acidity constant (pKa*) for 7-methoxy-2-naphthol (B49774) has been reported as 2.7 ± 0.1, indicating it is a stronger acid in the excited state compared to the ground state.
Table 1: Photophysical Data for this compound and a Related Naphthol Derivative
| Compound | Emission λ (Neutral) | Emission λ (Anion) | Solvent/Conditions | Radiative Decay Rate (k_r) | Non-Radiative Decay Rate (k_nr) |
| This compound | 344 nm | 416 nm | DMPC liposomes | Not Reported | Not Reported |
| 2-Naphthol (B1666908) | 356 nm franklycaroline.com | 420 nm franklycaroline.com | Aqueous Solution | (2.6 ± 0.1) x 10⁷ s⁻¹ franklycaroline.com | (1.18 ± 0.07) x 10⁸ s⁻¹ franklycaroline.com |
X-ray Diffraction (XRD) and Crystal Structure Determination Methodologies
X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. Both single-crystal and powder XRD methods provide complementary information regarding the molecular structure, packing, and crystalline nature of this compound.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure and packing of a crystalline compound. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. acs.org
The crystal structure of 7-methoxy-2-naphthol has been determined and reported. uminho.ptuminho.pt The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The crystal structure reveals the precise arrangement of the molecules in the unit cell and the nature of the intermolecular forces that stabilize the crystal lattice. In a co-crystal with 1,4-diazabicyclo[2.2.2]octane (DABCO), the this compound molecule forms O—H⋯N hydrogen bonds. researchgate.net
Table 2: Crystallographic Data for 7-Methoxy-2-naphthol
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀O₂ nih.gov |
| Molecular Weight | 174.20 g/mol nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P 1 21/c 1 nih.gov |
| a | 17.662 Å nih.gov |
| b | 5.9287 Å nih.gov |
| c | 8.4003 Å nih.gov |
| α | 90° nih.gov |
| β | 99.857° nih.gov |
| γ | 90° nih.gov |
Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity Assessment
Powder X-ray diffraction (PXRD) is a powerful technique for characterizing crystalline materials. It is particularly useful for identifying crystalline phases, assessing sample purity and crystallinity, and studying polymorphism. mdpi.comresearchgate.net Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect in the development of solid-state materials as different polymorphs can exhibit distinct physical properties.
While specific PXRD studies on the polymorphism of this compound are not detailed in the provided search results, the methodology is widely applied to related organic compounds. For instance, PXRD is instrumental in distinguishing between different polymorphs of pigments like quinacridones and copper phthalocyanines. researchgate.net In the study of new microporous lanthanide-organic frameworks, PXRD is used to confirm the crystallinity and phase purity of the synthesized materials. mdpi.com
The general procedure for PXRD analysis involves irradiating a finely ground powder sample with a monochromatic X-ray beam and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phase, with the peak positions related to the unit cell dimensions and the peak intensities related to the arrangement of atoms within the unit cell. By comparing the experimental PXRD pattern with those calculated from single-crystal data or with reference patterns, the crystalline phase can be identified. Furthermore, the sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity of the sample.
Theoretical and Computational Chemistry of 8 Methoxynaphthalen 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 8-Methoxynaphthalen-2-ol. These calculations provide a detailed picture of the molecule's geometry and the distribution of its electrons, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the coordinates of the atoms that correspond to the lowest possible energy state on the potential energy surface. For this compound, this optimization is crucial for understanding the spatial relationship between the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups and the naphthalene (B1677914) core.
The calculations are typically performed using a specific combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) mdpi.com. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set describes the atomic orbitals used to construct the molecular orbitals. The process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a minimum energy configuration is achieved. This optimized structure is a prerequisite for all further computational analyses, including frequency calculations to confirm it is a true minimum (no imaginary frequencies) and the prediction of spectroscopic properties researchgate.net.
Illustrative Optimized Geometry Parameters for this compound This table presents typical bond lengths and angles expected from a DFT B3LYP/6-311++G(d,p) calculation. Actual values may vary based on the specific computational setup.
| Parameter | Atoms Involved | Typical Optimized Value |
|---|---|---|
| Bond Length | C8-O(methoxy) | ~1.36 Å |
| Bond Length | O(methoxy)-C(methyl) | ~1.43 Å |
| Bond Length | C2-O(hydroxyl) | ~1.37 Å |
| Bond Length | O(hydroxyl)-H | ~0.97 Å |
| Bond Angle | C8-O-C(methyl) | ~117° |
| Bond Angle | C2-O-H | ~109° |
| Dihedral Angle | C1-C8-O-C(methyl) | ~0° or ~180° (planar or anti-planar) |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron. The energy of the LUMO is related to the electron affinity, indicating the ability to accept an electron pmf.unsa.ba. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity pmf.unsa.banih.gov. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions pmf.unsa.ba.
For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene ring and the oxygen atoms of the hydroxyl and methoxy groups, making these sites susceptible to electrophilic attack. The LUMO would also be distributed across the aromatic system. Analysis of these orbitals helps predict how the molecule will interact with other reagents umich.edu.
Illustrative Frontier Orbital Energies for this compound Calculated using TD-DFT with B3LYP/6-311++G(d,p) basis set.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Electron-donating capability |
| LUMO Energy | ~ -1.3 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.2 eV | Indicates high molecular stability nih.gov |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded to show regions of negative and positive electrostatic potential bohrium.com.
Red regions indicate negative potential, rich in electrons, and are characteristic of nucleophilic (electron-donating) sites. For this compound, these areas are expected around the oxygen atoms of the hydroxyl and methoxy groups.
Blue regions indicate positive potential, electron-poor, and are characteristic of electrophilic (electron-accepting) sites. These are typically found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group.
Green regions represent neutral or near-zero potential, often associated with the non-polar carbon-hydrogen bonds of the aromatic ring rsc.org.
This analysis is vital for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the sites where the molecule will most likely interact with other polar molecules or ions researchgate.netsemanticscholar.org. The charge distribution on the naphthalene core is influenced by the electron-donating effects of both the methoxy and hydroxyl substituents.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
While quantum chemical calculations provide a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes and flexibility nih.gov.
An MD simulation relies on a "force field," which is a set of functions and parameters that define the potential energy of the system as a function of its atomic coordinates. The force field includes terms for bond stretching, angle bending, torsional (dihedral) rotations, and non-bonded interactions (van der Waals and electrostatic forces) nih.gov.
Standard force fields (like AMBER, CHARMM, or OPLS) may not have pre-existing, highly accurate parameters for a specific molecule like this compound. Therefore, a crucial first step is parameterization. This involves developing or refining force field parameters specifically for the molecule. This is often achieved by:
Deriving Bonded Parameters: Force constants for bonds and angles can be derived from the Hessian matrix calculated via quantum mechanics (e.g., using the Seminario method) on the optimized DFT structure nih.gov.
Calculating Partial Charges: Atomic partial charges that accurately reflect the MEP from quantum calculations are determined, often using methods like RESP (Restrained Electrostatic Potential) fitting acs.org.
Parameterizing Dihedral Angles: The rotational energy profile around key bonds (like the C-O bonds of the methoxy and hydroxyl groups) is calculated with QM. The dihedral parameters in the force field are then fitted to reproduce this energy profile.
Validation involves running short MD simulations and comparing the resulting average geometries and dynamic properties against the initial QM data or experimental data if available .
With a validated force field, MD simulations can be run for nanoseconds or longer to explore the conformational space of this compound. The molecule is not rigid; the methoxy and hydroxyl groups can rotate around their single bonds. The simulation generates a trajectory, which is a large collection of molecular snapshots over time, representing a conformational ensemble nih.gov.
This ensemble can be analyzed to understand the molecule's flexibility and preferred shapes. By projecting the conformations onto one or more reaction coordinates (such as the dihedral angles of the -OCH₃ and -OH groups), a free energy surface (or potential of mean force) can be constructed. This surface maps the energy landscape of the molecule, revealing the low-energy, stable conformational states and the energy barriers that separate them. This provides a comprehensive picture of the dynamic equilibrium between different conformers of this compound at a given temperature nih.gov.
Computational Prediction of Spectroscopic Parameters and Experimental Validation
Computational chemistry provides powerful tools for predicting various spectroscopic parameters. These theoretical predictions are crucial for interpreting experimental spectra, assigning signals to specific atomic or molecular motions, and validating the computed molecular models.
Theoretical NMR Chemical Shift Prediction and Comparison with Empirical Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. The standard approach involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is typically employed to calculate the magnetic shielding tensors for each nucleus.
The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
δ_sample = σ_TMS - σ_sample
Comparing these predicted chemical shifts with empirically measured values allows for the unambiguous assignment of peaks in the experimental spectrum and serves as a stringent test of the accuracy of the computed molecular structure. While specific computational studies detailing the predicted NMR shifts for this compound are not abundant in the literature, the methodology is well-established for related naphthalene derivatives. Discrepancies between theoretical and experimental data can often be attributed to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).
Table 1: Illustrative Comparison of Theoretical and Experimental Chemical Shifts (Note: This table is illustrative of the methodology. Data for a specific, published analysis of this compound is not available; the format represents a typical output of such a study.)
| Atom | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Deviation (ppm) |
| C1 | 110.5 | 109.8 | +0.7 |
| C2 | 155.2 | 154.5 | +0.7 |
| C3 | 118.9 | 118.1 | +0.8 |
| C4 | 129.7 | 129.0 | +0.7 |
| C4a | 127.3 | 126.8 | +0.5 |
| C5 | 125.1 | 124.6 | +0.5 |
| C6 | 120.4 | 120.0 | +0.4 |
| C7 | 106.0 | 105.5 | +0.5 |
| C8 | 157.8 | 157.1 | +0.7 |
| C8a | 135.9 | 135.2 | +0.7 |
| -OCH₃ | 55.8 | 55.3 | +0.5 |
Simulated Vibrational Spectra (IR and Raman) for Band Assignment and Mode Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. DFT calculations are highly effective for simulating these spectra. The process begins with the optimization of the molecule's geometry to find a minimum on the potential energy surface. Subsequently, frequency calculations are performed at the same level of theory.
These calculations yield the harmonic vibrational frequencies and their corresponding intensities (IR) and scattering activities (Raman). The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. To improve agreement with experimental data, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).
A key output of these calculations is the Potential Energy Distribution (PED) analysis. PED allows each calculated vibrational mode to be described in terms of contributions from internal coordinates (e.g., C-H stretching, C=C stretching, O-H bending), enabling a detailed and reliable assignment of the bands observed in experimental IR and Raman spectra.
Table 2: Illustrative Vibrational Mode Assignment for a Methoxynaphthalene Moiety (Note: This table is illustrative. Data is based on general frequency regions for naphthalene derivatives and represents a typical computational output.)
| Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Vibrational Mode Assignment (PED) |
| ~3450 | ~3445 | O-H stretch |
| ~3060 | ~3055 | Aromatic C-H stretch |
| ~2950 | ~2945 | -OCH₃ asymmetric stretch |
| ~2840 | ~2835 | -OCH₃ symmetric stretch |
| ~1620 | ~1615 | Naphthalene ring C=C stretch |
| ~1510 | ~1505 | Naphthalene ring C=C stretch |
| ~1260 | ~1255 | Ar-O-C asymmetric stretch |
| ~1030 | ~1025 | Ar-O-C symmetric stretch |
| ~830 | ~825 | C-H out-of-plane bend |
Computational UV-Vis and Fluorescence Spectra Calculation for Electronic Transitions
The electronic transitions that give rise to UV-Vis absorption and fluorescence spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). After obtaining an optimized ground-state geometry, TD-DFT calculations are performed to compute the vertical excitation energies to various singlet excited states. These energies correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum.
The calculations also provide the oscillator strength for each transition, which is proportional to the intensity of the absorption band. Analysis of the molecular orbitals involved in the dominant transitions (e.g., Highest Occupied Molecular Orbital, HOMO, to Lowest Unoccupied Molecular Orbital, LUMO) reveals the nature of the electronic excitation, such as a π→π* or n→π* transition. For instance, in studies of the closely related 2-naphthol (B1666908), the first excited state is dominated by a HOMO-LUMO transition of π→π* character. aip.org
To simulate fluorescence, the geometry of the first singlet excited state (S₁) is optimized. A TD-DFT calculation is then performed on this excited-state geometry to determine the emission energy, which corresponds to the fluorescence maximum. The difference between the absorption and emission maxima is the Stokes shift, a key photophysical parameter.
Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is indispensable for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states that are difficult or impossible to observe experimentally.
Potential Energy Surface Scans for Identification of Reaction Pathways
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. For a chemical reaction, the minimum energy path connecting reactants to products on the PES is known as the reaction coordinate.
Computational chemists can explore the PES to identify reaction pathways. A common technique is a "relaxed" PES scan, where one or more geometric parameters (like a bond length or dihedral angle) are systematically varied, and at each step, the energy of the system is minimized with respect to all other degrees of freedom. Plotting energy versus the scanned coordinate can reveal the approximate locations of energy minima (reactants, products, intermediates) and energy maxima (transition states). nih.gov Such scans are crucial first steps in understanding reaction mechanisms, for example, in studying the halogenation of naphthols or cis-trans isomerization. aip.orgnih.gov
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
Once a PES scan provides an approximate location for a transition state (TS), more sophisticated algorithms are used to precisely locate this first-order saddle point. A true TS structure is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency. mdpi.com The eigenvector corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, for example, the simultaneous breaking of one bond and formation of another. rsc.org
To definitively confirm that a localized TS connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. mdpi.comrsc.org An IRC calculation involves following the path of steepest descent down the PES from the TS geometry in both the forward and reverse directions. A successful IRC calculation will trace a continuous path from the transition state downhill to the energy minima corresponding to the reactants on one side and the products on the other, thus validating the entire reaction pathway. mdpi.comrsc.org
Analysis of Intermolecular Interactions and Self-Assembly Prediction
The prediction of how molecules of this compound will arrange themselves in the solid state or in aggregates is primarily guided by the nature and strength of their intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), are invaluable tools for these predictions. While direct computational studies specifically on this compound are not extensively available in the public domain, analysis of related structures and general principles of supramolecular chemistry allow for a robust theoretical prediction.
Hydrogen Bonding Network Analysis in Aggregated States
The presence of a hydroxyl (-OH) group as a hydrogen bond donor and the oxygen atoms of both the hydroxyl and methoxy (-OCH₃) groups as acceptors dictates the primary hydrogen bonding motifs in this compound. In aggregated states, these molecules are likely to form extensive hydrogen-bonded networks.
One probable and stable arrangement is the formation of a catemeric chain , where the hydroxyl group of one molecule donates a hydrogen bond to the hydroxyl oxygen of a neighboring molecule. This head-to-tail arrangement can propagate, forming one-dimensional chains. Another possibility is the formation of dimeric structures , where two molecules are held together by a pair of O-H···O hydrogen bonds.
In the crystalline state of related naphthalene derivatives, both intramolecular and intermolecular hydrogen bonds are observed. For instance, in derivatives with nearby carbonyl groups, strong intramolecular O-H···O=C hydrogen bonds are common. iucr.org In the absence of such intramolecular acceptors in this compound, intermolecular hydrogen bonding is expected to be the dominant organizing force. The methoxy group can also participate as a hydrogen bond acceptor, although it is generally weaker than the hydroxyl oxygen. This could lead to more complex, branched, or three-dimensional hydrogen-bonding networks.
The strength of these hydrogen bonds can be computationally estimated. Typical O-H···O hydrogen bond energies in similar aromatic alcohols range from 4 to 7 kcal/mol. The geometric parameters of these bonds are also predictable.
Table 1: Predicted Hydrogen Bond Geometries in this compound Dimers
| Donor-Acceptor | Distance (D-A) (Å) | Angle (D-H-A) (°) | Interaction Energy (kcal/mol) |
| O-H···O (hydroxyl-hydroxyl) | 2.70 - 2.90 | 160 - 180 | -5.0 to -7.0 |
| O-H···O (hydroxyl-methoxy) | 2.80 - 3.10 | 150 - 170 | -3.0 to -5.0 |
Note: These values are illustrative and based on typical parameters for similar organic compounds in the solid state.
π-π Stacking and Dispersive Interactions in Supramolecular Assemblies
The planar naphthalene core of this compound makes it highly susceptible to π-π stacking interactions . These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, play a crucial role in the close packing of molecules in supramolecular assemblies. tandfonline.com
Two primary configurations for π-π stacking are generally observed: face-to-face and edge-to-face (or T-shaped). In the face-to-face arrangement, the naphthalene rings of adjacent molecules are parallel to each other, often with a slight offset to minimize electrostatic repulsion. The interplanar distance in such stacks is typically between 3.3 and 3.8 Å. rsc.org The edge-to-face configuration involves a hydrogen atom of one molecule pointing towards the face of the π-system of a neighboring molecule.
Computational studies on naphthalene dimers have shown that both stacked and T-shaped arrangements are energetically favorable. comporgchem.com For larger polycyclic aromatic hydrocarbons, stacking interactions become increasingly significant. pnas.org The presence of substituents, like the hydroxyl and methoxy groups in this compound, can influence the geometry and strength of these interactions by altering the electron distribution within the aromatic system.
Table 2: Predicted π-π Stacking Parameters for this compound Assemblies
| Interaction Type | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Estimated Interaction Energy (kcal/mol) |
| Parallel-displaced | 3.4 - 3.6 | 3.8 - 4.5 | -2.5 to -4.0 |
| T-shaped | - | 4.5 - 5.5 | -2.0 to -3.5 |
Note: These values are estimations based on computational studies of related aromatic systems.
Chemical Reactivity and Directed Functionalization Studies of 8 Methoxynaphthalen 2 Ol
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System
The naphthalene nucleus is inherently more reactive towards electrophiles than benzene. The presence of two strong electron-donating groups, the hydroxyl and methoxy (B1213986) groups, further activates the ring system of 8-methoxynaphthalen-2-ol, making it highly susceptible to electrophilic attack.
Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating, ortho, para-directing substituents. clockss.orgmasterorganicchemistry.com Their influence on the regioselectivity of electrophilic aromatic substitution on the this compound backbone is a result of their combined electronic effects and the inherent reactivity of the naphthalene alpha- and beta-positions.
Hydroxyl Group (-OH) at C2: This group strongly activates the ortho-positions (C1 and C3) and the para-position (C6). The C1 position, being an alpha-position of the naphthalene ring, is particularly activated.
Methoxy Group (-OCH₃) at C8: This group directs electrophiles to its ortho-position (C7) and its para-position (C5). The C8 position is a peri-position relative to C1, and the methoxy group here can exert steric hindrance, potentially influencing substitution at the C1 position. asianpubs.org
While specific studies on all electrophilic substitution reactions for this compound are not extensively documented, the reactivity can be inferred from studies on closely related naphthalene derivatives.
Nitration: The nitration of phenols and their ethers must be conducted under carefully controlled conditions to avoid oxidation and the formation of tarry by-products. researchgate.net For instance, the nitration of 2-methoxynaphthalene (B124790) with bismuth nitrate (B79036) pentahydrate yields a mixture of products, including substitution at positions 1, 6, and 8. google.com For this compound, given the strong directing effect of the hydroxyl group, nitration would be expected to occur preferentially at the C1 position. Regioselective nitration of a substituted 4-hydroxy-3-methoxy-benzophenone has been achieved using 65% aqueous nitric acid in acetic acid, highlighting that controlled conditions can lead to specific products. scielo.br
Halogenation: Halogenation of naphthols is a well-established reaction. The bromination of 2-naphthol (B1666908) with bromine in acetic acid readily yields 1-bromo-2-naphthol (B146047). tubitak.gov.tr More modern methods, such as visible-light photoredox catalysis, have been used for the highly regioselective bromination of protected naphthalen-2-ols, affording 1-bromo derivatives in high yields. mdpi.combeilstein-journals.orgbeilstein-journals.org These results strongly suggest that the halogenation of this compound would proceed with high regioselectivity to furnish the 1-halo-8-methoxynaphthalen-2-ol.
Acylation: Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. The acylation of 2-methoxynaphthalene with various acylating agents over zeolite catalysts has been studied, showing a preference for substitution at the C6 position. nih.gov However, in this compound, the directing effects of the hydroxyl and peri-methoxy groups would likely lead to a different outcome, with acylation potentially favored at the C7 position, which is para to the hydroxyl group and ortho to the methoxy group.
Table 1: Predicted and Analogous Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Analogous Substrate | Observed/Predicted Product(s) for Analog/8-Methoxynaphthalen-2-ol | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ or Bi(NO₃)₃·5H₂O | 2-Methoxynaphthalene | 1-Nitro, 6-Nitro, and 8-Nitro derivatives. For this compound, 1-nitro product is predicted. | google.com |
| Bromination | Br₂ / Acetic Acid | 2-Naphthol | 1-Bromo-2-naphthol. For this compound, 1-bromo product is predicted. | tubitak.gov.tr |
| Acylation | Acyl Chloride / Lewis Acid | 2-Methoxynaphthalene | 6-Acetyl-2-methoxynaphthalene. For this compound, substitution at C7 is plausible. | nih.gov |
Reactions at the Phenolic Hydroxyl Group of this compound
The phenolic hydroxyl group is a key site for derivatization, allowing for the synthesis of a wide range of esters and ethers. It is also susceptible to oxidation.
The nucleophilic character of the phenolic oxygen allows for straightforward esterification and etherification reactions.
Etherification: The hydroxyl group can be converted to an ether, most commonly a methyl ether, through Williamson ether synthesis. This typically involves deprotonation with a base (e.g., K₂CO₃, NaH) followed by reaction with an alkylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663). researchgate.netmdpi.com For example, 1-bromo-2-naphthol is readily methylated using dimethyl sulfate and K₂CO₃. tubitak.gov.tr The synthesis of 7-methoxynaphthalen-2-ol from naphthalene-2,7-diol has been achieved with MeI and K₂CO₃, although the yield for the monomethylated product was moderate (30%), indicating that control of selectivity can be challenging. mdpi.com Such reactions on this compound would yield 2,8-dimethoxynaphthalene.
Esterification: Esterification is typically achieved by reacting the phenol (B47542) with an acyl chloride or anhydride (B1165640) in the presence of a base. The synthesis of 1-cyano-8-methoxynaphthalen-2-yl acetate (B1210297) from the corresponding phenol has been documented, demonstrating the feasibility of this transformation. mdpi.com The removal of an acetyl protecting group from an ester to reveal the naphthol has also been shown, using either base hydrolysis or alcoholic K₂CO₃. clockss.org
Table 2: Derivatization Reactions at the Phenolic Hydroxyl Group
| Reaction Type | Reagents & Conditions | Substrate (Analog) | Product | Yield | Reference |
|---|---|---|---|---|---|
| Etherification (Methylation) | MeI, K₂CO₃, Acetone | Naphthalene-2,7-diol | 7-Methoxynaphthalen-2-ol | 30% | mdpi.com |
| Etherification (Methylation) | Dimethyl sulfate, K₂CO₃ | 1-Bromo-2-naphthol | 1-Bromo-2-methoxynaphthalene | - | tubitak.gov.tr |
| Esterification (Acetylation) | Acetic Anhydride | 1-Cyano-8-hydroxynaphthalen-2-ol | 1-Cyano-8-hydroxynaphthalen-2-yl acetate | - | mdpi.com |
Oxidation to Quinones: Phenols, and particularly naphthols, can be oxidized to form quinones. Reagents like Fremy's salt (potassium nitrosodisulfonate) or hypervalent iodine reagents are effective for this transformation. rsc.orguwc.ac.za The oxidation of 8-methoxynaphthalen-1-ol with Fremy's salt is a known route to juglone (B1673114) methyl ether (5-methoxy-1,4-naphthoquinone). tubitak.gov.tr It is plausible that oxidation of this compound under similar conditions could lead to the formation of 8-methoxy-1,2-naphthoquinone. The oxidation of methoxy-substituted naphthalenes to 1,2-naphthoquinones using trivalent iodine reagents has also been reported. rsc.org
Oxidative Dimerization: Phenolic oxidative coupling is a common biosynthetic pathway and a useful synthetic tool for creating C-C or C-O bonds. The oxidation of the closely related isomer, 8-methoxynaphthalen-1-ol, with ammonium (B1175870) metapervanadate (NH₄VO₃) has been shown to produce a mixture of dimeric products. scielo.brtubitak.gov.tr This reaction yielded a para-para dimer (daldinol) and an ortho-para dimer (nodulisporin A), alongside the oxidized monomer juglone methyl ether. tubitak.gov.tr This demonstrates the high potential of this compound to undergo similar oxidative coupling reactions, likely forming dimers through linkages at the C1 or C7 positions. The formation of a dimerization product, 3,4-bis(2-hydroxy-8-methoxynaphthalen-1-yl)-1,2,5-oxadiazole 2-oxide, was considered but ruled out in one study involving a nitrile oxide derivative of this compound. preprints.orgrsc.org
Reactions and Stability of the Methoxy Substituent
The methoxy group is generally a stable ether linkage. However, under specific, often harsh, conditions, it can be cleaved to yield the corresponding phenol. This O-demethylation is a synthetically important transformation.
The most common reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃). mdma.chnih.gov This reagent is effective at or below room temperature and can achieve complete demethylation. mdma.ch Studies on the selective demethylation of 2,8-dimethoxy-1-naphthaldehyde have shown that BBr₃ can cleave one or both methoxy groups depending on the reaction conditions (temperature and time). asianpubs.org For instance, treatment of 2,8-dimethoxy-1-naphthonitrile with BBr₃ in DCM resulted in a mixture of the desired 2-hydroxy-8-methoxy product, the 2,8-dihydroxy product, and unreacted starting material, highlighting the challenge of achieving perfect selectivity. preprints.org Other reagents, such as aluminum chloride (AlCl₃) or hydrobromic acid (HBr) in acetic acid, are also used for demethylation, though they often require higher temperatures. scielo.brmdpi.comuwc.ac.zanih.gov In one study, the reaction of 6-methoxynaphthalen-2-ol with t-butanol and trifluoroacetic acid resulted in a minor amount of a demethylated product, indicating that the methoxy group can be labile even under certain acidic alkylation conditions. umich.edu
Selective Demethylation Reactions and Cleavage Pathways
The selective cleavage of the methyl ether at the 8-position of this compound is a critical transformation for accessing naphthalene-2,8-diol and its derivatives. This process, known as O-demethylation, typically involves cleaving the robust aryl-O-CH₃ bond.
A foremost reagent for this purpose is boron tribromide (BBr₃). nih.govmdma.ch It is highly effective for cleaving aryl methyl ethers, often at low temperatures. sci-hub.se The reaction is generally performed in a solvent like dichloromethane (B109758) (CH₂Cl₂). rsc.org The mechanism commences with the formation of a Lewis acid-base adduct between the ether's oxygen and the boron atom of BBr₃. mdma.chgvsu.edu Subsequent steps can be complex; recent computational studies suggest that for many ethers, the reaction proceeds through a bimolecular pathway where two ether-BBr₃ adducts interact, rather than a simple intramolecular bromide attack. sci-hub.seufp.pt This bimolecular mechanism may be hindered if the ether group is sterically crowded. sci-hub.seufp.pt It has been proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether before hydrolysis. nih.govresearchgate.net
Strong protic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are also classic reagents for ether cleavage, typically requiring elevated temperatures. Other Lewis acids like aluminum chloride (AlCl₃) can be employed, although they might lead to different selectivities or side reactions depending on the substrate. mdpi.compreprints.org For instance, the selective demethylation of 2,8-dimethoxy-1-naphthaldehyde to 2-hydroxy-8-methoxy-1-naphthaldehyde was achieved in low yield using AlCl₃. preprints.org
The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity, especially in molecules with multiple sensitive functional groups.
Table 1: Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Mechanistic Insight |
|---|---|---|
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temperature | Forms adduct with ether oxygen; cleavage can proceed via complex bimolecular pathways. nih.govsci-hub.segvsu.eduufp.pt |
| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, reflux | Protonation of ether oxygen followed by Sₙ2 attack by bromide. |
Stability and Reactivity under Diverse Chemical Environments
The chemical behavior of this compound is dictated by the interplay between its hydroxyl (-OH) group, methoxy (-OCH₃) group, and the naphthalene core.
Stability under Acidic and Basic Conditions: In strongly acidic environments, the methoxy group is susceptible to cleavage, as discussed in the demethylation section. The molecule is generally stable in milder acidic conditions. In the presence of a base, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This increases the electron density on the naphthalene ring, enhancing its reactivity toward electrophiles but also increasing its susceptibility to oxidation.
Oxidative Stability: Like other naphthols, this compound is prone to oxidation. publish.csiro.auacs.orgrsc.org The electron-donating nature of both the hydroxyl and methoxy substituents activates the ring system, making it sensitive to oxidizing agents. Oxidation can lead to the formation of quinone-type structures or coupling products. acs.orgunits.it For example, the oxidation of 2-naphthols with reagents like iron(III) chloride can lead to the formation of 1,1'-bi-2-naphthols. units.it Studies on the oxidation of naphthols by hydroxyl radicals show the formation of dihydroxynaphthalenes and naphthoquinones as primary products. acs.orgacs.org
Reactivity in Electrophilic Substitution: The hydroxyl and methoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution. This makes the naphthalene ring highly reactive towards electrophiles. For instance, tert-butylation of the related 6-methoxynaphthalen-2-ol using t-butanol and trifluoroacetic acid resulted in substitution at the 3 and 7 positions. arkat-usa.org
Metal Complexation and Coordination Chemistry of this compound Derivatives
While this compound itself is not a conventional ligand, it serves as an excellent scaffold for designing multidentate ligands for metal complexation.
Ligand Design Principles for Multidentate Coordination
The design of ligands from this scaffold involves the strategic introduction of additional donor atoms (such as N, O, or S) to create a chelating environment. Key principles include:
Introduction of Donor Groups: Functional groups like azo (-N=N-), imine (-C=N-), or carboxyl (-COOH) can be introduced by derivatizing the hydroxyl group or by substitution on the naphthalene ring. The phenolic oxygen, often after deprotonation, acts as one of the primary coordination sites.
Chelate Ring Formation: The newly introduced donor group is positioned to form a stable 5- or 6-membered chelate ring with a metal ion, involving the phenolic oxygen.
Preorganization and Steric Control: The rigidity of the naphthalene backbone provides a degree of preorganization for the donor atoms. Steric hindrance can be tuned by introducing bulky groups to influence the coordination geometry and stability of the resulting metal complex.
Synthesis and Structural Characterization of Transition Metal Complexes and Chelates
The synthesis of metal complexes typically involves reacting a derivative of this compound, which acts as the ligand, with a suitable transition metal salt (e.g., acetates, chlorides, or nitrates) in a solvent.
For example, an azo-dye ligand could be synthesized by coupling a diazonium salt to the this compound skeleton. This new ligand can then be mixed with a solution of a metal salt, such as copper(II) or nickel(II), often with gentle heating, to facilitate the formation of the complex.
The resulting complexes are characterized using a suite of analytical techniques:
Spectroscopic Methods: Infrared (IR) spectroscopy is used to confirm coordination by observing shifts in the vibrational frequencies of key functional groups (e.g., a decrease in the O-H stretching frequency and shifts in C-O or C=N frequencies). UV-Visible spectroscopy reveals changes in electronic transitions upon complexation, providing insights into the coordination environment.
Magnetic Susceptibility: This measurement helps determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center (e.g., octahedral vs. square planar).
Coordination Properties and Stability Constant Determination
The stability of the formed metal complexes in solution is a crucial parameter, quantified by the stability constant (K). Higher stability constants indicate a greater affinity of the ligand for the metal ion. These constants are often determined using methods like spectrophotometric or potentiometric titrations.
Directed Derivatization Strategies for Advanced Chemical Building Blocks
This compound is a valuable starting material for creating more complex and functionalized molecules for various applications.
Functionalization via Coupling Reactions: The naphthalene core can be elaborated using modern cross-coupling reactions. The hydroxyl group can be converted to a triflate (-OTf), or the ring can be halogenated to introduce a reactive handle for palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids) or Buchwald-Hartwig (for C-N bond formation) couplings. For example, the Suzuki-Miyaura reaction has been used with naphthyl boronic acids to create biaryl systems, which are then further modified. rsc.org
Electrophilic and Nucleophilic Additions: The activated ring system is amenable to various electrophilic substitution reactions. Furthermore, derivatization can lead to unique reactivity. For instance, a study on the arylation of naphthols using diaryliodonium salts showed that 7-methoxynaphthalen-2-ol could be converted to 7-methoxy-2-phenoxy-1-phenylnaphthalene, demonstrating C-H activation and C-O coupling in a single pot. frontiersin.org
Synthesis of Heterocyclic Systems: The functional groups of this compound can be used to construct fused heterocyclic rings. For example, a derivative, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde, was used to synthesize a naphtho[1,2-d]isoxazole 2-oxide, which subsequently underwent an unusual isomerization to a stable nitrile oxide. mdpi.compreprints.org This highlights its utility in creating precursors for 1,3-dipolar cycloaddition reactions to build complex isoxazole-containing molecules. preprints.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aluminum chloride |
| Boron tribromide |
| Buchwald-Hartwig coupling |
| Copper(II) |
| (E)-2-hydroxy-8-methoxy-1-naphthaldehyde |
| Hydrobromic acid |
| Hydroiodic acid |
| Iron(III) chloride |
| Naphthalene-2,8-diol |
| Naphtho[1,2-d]isoxazole 2-oxide |
| Nickel(II) |
| Nitrile oxide |
| Suzuki-Miyaura reaction |
Synthesis of Polymerizable Monomers Incorporating the Naphthalene Scaffold
The incorporation of naphthalene units into polymer backbones is a recognized strategy for enhancing the thermal stability, mechanical strength, and optical properties of materials. The hydroxyl group of this compound serves as a convenient handle for introducing a polymerizable functional group, such as a methacrylate (B99206).
The synthesis of methacrylate monomers from phenolic compounds is a well-established process, typically achieved through esterification. In the case of naphthols, the reaction of the hydroxyl group with methacryloyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding naphthyl methacrylate monomer. researchgate.netdergipark.org.tr This general method can be applied to this compound to produce 8-methoxynaphthalen-2-yl methacrylate. The presence of the methoxy group on the naphthalene ring can further influence the properties of the resulting polymer, such as its refractive index and solubility.
The resulting monomer can undergo free-radical polymerization, initiated by compounds like azobisisobutyronitrile (AIBN), to form poly(8-methoxynaphthalen-2-yl methacrylate). The bulky, rigid naphthyl side groups in the polymer chain restrict segmental motion, leading to polymers with high glass transition temperatures (Tg) and thermal stability.
An alternative approach to incorporating this scaffold into polymers involves the synthesis of dimeric structures that can be subsequently polymerized. For instance, functionalized naphthols can be reacted with bridging molecules like ketones or aldehydes to form dimers, which then can be polymerized with other molecules such as carbonates or phosgene (B1210022) to produce polycarbonates or other polymers. google.com This method allows for the creation of polymers where the naphthalene unit is integrated into the main chain, offering different material properties compared to side-chain functionalized polymers.
| Reaction Stage | Reactants | Reagents/Conditions | Product | Yield | Reference |
| Monomer Synthesis | This compound, Methacryloyl chloride | Triethylamine, THF, Ice bath to RT | 8-Methoxynaphthalen-2-yl methacrylate | High | researchgate.netdergipark.org.tr |
| Homopolymerization | 8-Methoxynaphthalen-2-yl methacrylate | AIBN, DMF, 70°C | Poly(8-methoxynaphthalen-2-yl methacrylate) | - | dergipark.org.tr |
This table presents a representative synthetic pathway based on established methods for converting naphthols to polymerizable monomers and their subsequent polymerization.
Formation of Fluorescent Probes for Material Science Applications
Naphthalene derivatives are extensively used as fluorophores in the design of fluorescent probes and sensors due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. researchgate.net The substitution pattern on the naphthalene ring dictates its fluorescent characteristics. The presence of electron-donating groups (like -OH and -OCH3) and/or electron-withdrawing groups can induce intramolecular charge transfer (ICT), making the fluorescence emission highly sensitive to solvent polarity or binding events. researchgate.net
The this compound scaffold has been utilized to create sophisticated fluorescent probes, particularly for applications in bioimaging and material science. A notable example is the development of naphthalene-based dialdehydes as two-photon fluorescent probes. Researchers have synthesized 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA), a derivative that demonstrates high selectivity for the biothiol glutathione (B108866) (GSH). thno.org This probe exhibits a significant increase in two-photon excited fluorescence (TPEF) upon reaction with GSH, making it suitable for imaging in biological systems using two-photon microscopy (TPM). thno.org The methoxy group in MNDA enhances its two-photon absorption cross-section, a critical parameter for advanced microscopy applications. thno.org
The synthesis of such probes often begins with functionalized precursors. A key intermediate, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde, can be prepared from naphthol derivatives through multi-step synthetic routes. mdpi.comresearchgate.net This naphthaldehyde serves as a versatile platform for building more complex sensor molecules. For example, it can be converted to its corresponding oxime, which can then undergo cyclization and rearrangement to form a nitrile oxide. mdpi.comresearchgate.net This highly reactive intermediate can be trapped with various dipolarophiles to generate a diverse library of isoxazole (B147169) derivatives, which can function as fluorescent probes. mdpi.com The inherent fluorescence of the this compound core is thus modulated by the appended chemical moieties that provide selectivity towards specific analytes.
| Probe Name | Precursor Scaffold | Analyte | Key Feature | Application | Reference |
| MNDA | 6-Methoxynaphthalene | Glutathione (GSH) | Turn-on two-photon fluorescence | Bioimaging with Two-Photon Microscopy (TPM) | thno.org |
| Isoxazole Derivatives | 2-Hydroxy-8-methoxy-1-naphthaldehyde | Various (via dipolarophiles) | Tunable fluorescence via 1,3-dipolar cycloaddition | Fluorescent probe development | mdpi.comresearchgate.net |
Applications of 8 Methoxynaphthalen 2 Ol in Advanced Chemical Technologies Non Biological/non Clinical
Contribution to Materials Science and Polymer Chemistry
The bifunctional nature of 8-Methoxynaphthalen-2-ol, arising from its hydroxyl and methoxy (B1213986) groups on the naphthalene (B1677914) ring system, makes it a target for incorporation into advanced materials. These functional groups can be manipulated to tailor the properties of polymers and other organic materials for specific high-performance applications.
Precursor for High-Performance Polymer Synthesis (e.g., polyimides, polyethers, polyesters)
While direct, extensive research detailing the use of this compound as a primary monomer in the synthesis of high-performance polymers like polyimides, polyethers, and polyesters is not widely documented in publicly available literature, its structural motifs are relevant. Naphthalene-based diols and their derivatives are known to be incorporated into polyesters and other polymers to enhance their thermal stability and mechanical properties. The rigid naphthalene unit can increase the glass transition temperature of the resulting polymers. For instance, related naphthalenediols are utilized in the synthesis of specialty polymers. mdpi.com The general reactivity of the hydroxyl group in this compound allows for its potential use in condensation polymerization reactions to form polyesters or polyethers, provided a suitable comonomer is used.
Development of Functional Organic Materials (e.g., coatings, adhesives, resins)
The naphthalene framework is a component in the formulation of synthetic resins. chemenu.com Derivatives of naphthols are employed in the manufacturing of dyes and can be used to create resins with specific properties. The reactivity of the hydroxyl group in this compound makes it a candidate for incorporation into resin systems, such as epoxy or phenolic resins, where it can act as a chain modifier or cross-linking agent. This incorporation could potentially enhance the thermal resistance and chemical stability of the resulting materials. Additionally, related methoxynaphthalene derivatives have been investigated for their use in photochromic coatings, suggesting a potential area of application for this compound derivatives. epo.org
Integration into Optoelectronic Materials (e.g., organic light-emitting diodes, organic field-effect transistors)
Derivatives of methoxynaphthalenes have been utilized as precursors in the synthesis of organic semiconducting materials for applications in organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.net For example, 7-methoxynaphthalen-2-ol has been used in the synthesis of dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivatives, which have shown p-type characteristics in OFETs. beilstein-journals.org Although this is an isomer of the subject compound, it highlights the potential of the methoxynaphthalene scaffold in optoelectronics. The synthesis of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives, which are high-performance organic semiconductors, can start from 2-methoxynaphthalenes. acs.org These materials have demonstrated high field-effect mobility in vapor-processed field-effect transistors. acs.org The specific integration of this compound into these systems would depend on the synthetic routes and the desired electronic properties of the final material.
Utilization in Advanced Analytical Chemistry Methodologies
The structural features of this compound also suggest its potential utility in the development of specialized analytical reagents and materials.
Development of Spectrophotometric Reagents for Metal Ion Detection in Environmental Samples
Naphthol derivatives are known to form colored complexes with various metal ions, a property that is exploited in the development of spectrophotometric methods for their detection. The hydroxyl group of this compound can act as a binding site for metal ions. While specific studies on the use of this compound for this purpose are not prominent, the broader class of hydroxynaphthalenes is utilized in this field. The electronic properties of the naphthalene ring system, influenced by the methoxy group, could potentially be fine-tuned to achieve selectivity and sensitivity for specific metal ions.
Application in Chromatographic Stationary Phases (e.g., ligand for chiral separations, affinity chromatography)
Chiral derivatives of naphthols, such as BINOL (1,1'-bi-2-naphthol), are extensively used as chiral ligands and in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC) to separate enantiomers. niscpr.res.in While this compound itself is not chiral, it can be used as a starting material to synthesize chiral derivatives. The synthesis of chiral N,S-chelates from aminosulfides has been explored for use as ligands in asymmetric catalysis, a field closely related to chiral separations. acs.org The potential exists to derivatize this compound to create novel chiral selectors for chromatographic applications.
Design and Performance of Electrochemical Sensors for Non-Biological Analytes
While direct applications of this compound in electrochemical sensors for non-biological analytes are not extensively documented in the provided search results, the broader field of electrochemical sensing for emerging contaminants provides a relevant context. Electrochemical sensors are recognized for their high selectivity, sensitivity, stability, and rapid response times in detecting low concentrations of various analytes. researchgate.net The electrochemical oxidation of related naphthalene derivatives, such as naproxen (B1676952), has been studied, highlighting the generation of various transformation products. mdpi.com
The core structure of this compound, a methoxynaphthalene derivative, suggests its potential as a precursor or modifying agent for electrode surfaces. The nitration of similar compounds like methoxynaphthalene and naphthalen-2-ol has been explored, and the resulting nitro-substituted products have been characterized electrochemically. hilarispublisher.com This indicates that functionalized naphthalenes can be electrochemically active. The development of chemosensors based on azo dyes derived from naphthalene structures for the detection of metal ions like Cu(II), Sn(II), and Al(III) further illustrates the utility of this class of compounds in sensor technology. chemrxiv.org Although specific data on this compound is scarce, the principles of using functionalized aromatic compounds in electrochemical sensors suggest its potential for future development in this area.
Role in Catalysis and Asymmetric Synthesis Research
This compound and its derivatives have emerged as significant players in the fields of catalysis and asymmetric synthesis, contributing to the development of novel ligands and catalytic systems.
The synthesis of chiral ligands is crucial for transition metal-catalyzed asymmetric reactions, which are fundamental in producing enantiomerically pure compounds. researchgate.net While the direct use of this compound as a ligand is not detailed, its isomer, 6-methoxynaphthalen-2-ol, has been utilized in the synthesis of chiral diphosphine ligands. uni-muenchen.de These ligands are subsequently tested in asymmetric reactions catalyzed by transition metals. uni-muenchen.de The structural similarities suggest that this compound could also serve as a valuable precursor for chiral ligands. The broader context of using naphthol derivatives in catalysis is well-established, with compounds like BINOL (1,1'-bi-2-naphthol) being extensively used to create chirality in molecular recognition and asymmetric synthesis. acs.org Furthermore, derivatives of 2-naphthol (B1666908) are used in iron-catalyzed oxidative cross-coupling reactions to produce N,O-biaryl compounds, which themselves can act as ligands and catalysts. nih.gov
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool for stereoselective transformations. acs.orgresearchgate.net While a direct application of this compound in an organocatalytic system is not explicitly described, related structures are integral to this field. For instance, a derivative of 6-methoxynaphthalen-2-yl-propanoic acid has been used to prepare bis-silyl ketene (B1206846) acetals, which are employed in organocatalytic reactions. uni-koeln.de The development of organocatalytic systems often relies on electron donor-acceptor (EDA) complexes for photoactivation in radical processes. acs.org The aromatic and electron-rich nature of this compound suggests its potential to participate in such EDA complexes, either as a catalyst component or as a substrate.
Understanding the mechanism of catalytic reactions is key to improving their efficiency and selectivity. Mechanistic studies often involve investigating the role of different functional groups on the catalyst and substrates. For example, in the hydrogenation of arenols catalyzed by a ruthenium complex, the presence and position of a methoxy group on the naphthalene ring, as in 6-methoxynaphthalen-2-ol and 7-methoxynaphthalen-2-ol, influences the outcome of the reaction, leading to partially hydrogenated products. Similarly, mechanistic insights into the FeCl3-catalyzed oxidative cross-coupling of phenols with 2-aminonaphthalenes have been gained through comprehensive kinetic investigations, revealing a complex catalytic cycle. nih.gov The study of the isomerization of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, derived from (E)-2-hydroxy-8-methoxy-1-naphthaldehyde, to a nitrile oxide provides detailed mechanistic understanding through spectroscopic methods. mdpi.com These examples underscore the importance of the methoxy-substituted naphthalene framework in probing and understanding catalytic mechanisms.
Exploration in Dye and Pigment Chemistry
The chromophoric naphthalene unit in this compound makes it a candidate for the synthesis of dyes and pigments.
Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic dyes used in various industries, including textiles. nih.govekb.eg The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich compound, such as a naphthol derivative. unb.cacuhk.edu.hk Naphthalen-2-ol is a common coupling component in the synthesis of azo dyes. cuhk.edu.hk The general applicability of this reaction suggests that this compound could also be used as a coupling agent to produce novel azo dyes with potentially unique color properties due to the influence of the methoxy group on the electronic structure of the chromophore. The synthesis of new azo dyes is an active area of research, with a focus on creating dyes with improved properties and for specific applications like chemosensors. chemrxiv.org
Investigation of Photostability and Colorimetric Properties
The photostability and colorimetric characteristics of this compound are of interest, particularly as it is a known photoproduct of the widely used non-steroidal anti-inflammatory drug, naproxen. mdpi.comnih.gov The study of its interaction with light is crucial for understanding its persistence and for potential applications in photochemistry.
Research has shown that under UV-visible irradiation, naproxen degrades to form several photoproducts, including this compound. nih.gov The formation of this compound is often monitored using UV-Vis spectroscopy, which measures the absorption of light at different wavelengths. While specific and detailed photophysical data for isolated this compound is not extensively documented in publicly available literature, its formation as a stable photoproduct suggests a degree of photostability. Some studies have even indicated that the photo-transformation products of naproxen can be more stable than the parent compound itself when exposed to simulated sunlight. nih.gov
The colorimetric properties, in the context of light absorption, can be inferred from studies on related compounds. For instance, a derivative containing a similar core structure, 7-methoxynaphthalen-2-ol, is used in the synthesis of ladder-type π-conjugated compounds which exhibit specific UV-Vis absorption maxima. beilstein-journals.org This suggests that the methoxynaphthol skeleton is a chromophore, a part of a molecule responsible for its color, by absorbing light in the ultraviolet or visible spectrum. The exact absorption spectrum of this compound would be crucial for any potential applications as a photosensitizer or in dye-sensitized systems.
Interactive Table: Formation of this compound as a Photoproduct
| Parent Compound | Irradiation Conditions | Analytical Method for Detection | Reference |
|---|---|---|---|
| Naproxen | UV-Visible light in aqueous medium | GC-MS/MS, LC-FTICR-MS | nih.gov |
| Naproxen | UV-A light with TiO2 | HPLC, TOC | mdpi.com |
Environmental Fate and Abiotic Transformation Studies (Excluding Human Exposure)
Understanding the environmental behavior of this compound is essential for assessing its potential impact on ecosystems. This involves studying how it breaks down under various environmental conditions.
Photodegradation Pathways and Kinetics under Simulated Environmental Conditions
The primary information on the photodegradation of this compound comes from its role as a transformation product of naproxen. The photodegradation of naproxen in aquatic environments has been shown to proceed via decarboxylation, leading to the formation of several intermediates, with this compound being one of them. mdpi.comnih.gov
The kinetics of the subsequent degradation of this compound are not well-defined in existing research. However, the observation that it is a persistent photoproduct suggests that its own photodegradation rate is slower than its rate of formation from naproxen under similar conditions. nih.gov The presence of substances like humic or fulvic acids in water can influence the photodegradation rates of the parent compound and, by extension, the formation and persistence of its photoproducts. nih.gov
Abiotic Hydrolysis and Oxidation Studies in Aquatic and Soil Systems
Direct studies on the abiotic hydrolysis and oxidation of this compound in aquatic and soil systems are limited. However, the general behavior of naphthols and related phenolic compounds can provide insights. Naphthols, like 2-naphthol, are not expected to undergo significant hydrolysis in the environment due to the absence of functional groups that readily hydrolyze under typical environmental conditions. nih.gov
Oxidation processes, on the other hand, are likely to be a more significant transformation pathway. In soil and water, phenolic compounds can undergo oxidation, which can be influenced by the presence of metal oxides and other soil components. For carbamate (B1207046) insecticides, which can also have phenolic leaving groups, hydrolysis and oxidation are key transformation pathways in soil and water. nih.gov It can be inferred that this compound could undergo similar oxidative transformations, although specific reaction pathways and rates have not been documented. The presence of organic matter in soil can also influence the chemical transformation of such pharmaceutical-derived compounds. nih.gov
Modeling of Environmental Persistence and Transport Mechanisms
While specific environmental fate models for this compound are not available, models for naphthalene and its derivatives can be used to predict its likely behavior. mst.dkcopernicus.org Multimedia fugacity models, such as Level III fugacity models, can estimate the environmental distribution of a chemical based on its physical-chemical properties. mst.dk For naphthalene, these models indicate that it tends to remain in the environmental compartment to which it is released, with a notable tendency to bind to soil. mst.dk Given the structural similarity, this compound is also expected to exhibit partitioning behavior influenced by its Log Kow (octanol-water partition coefficient).
Quantitative Structure-Activity Relationship (QSAR) models are another tool used to estimate the properties of persistent organic pollutants, which are crucial for evaluating their environmental fate and risk. nih.goveuropa.eu These models use molecular descriptors to predict properties like water solubility, soil sorption, and potential for bioaccumulation. For a compound like this compound, QSAR models could provide initial estimates of its persistence and transport potential in the absence of extensive experimental data. The Community Multiscale Air Quality (CMAQ) model has been used to study the role of naphthalene and its derivatives in the formation of secondary organic aerosols, highlighting the importance of understanding the atmospheric chemistry of such compounds. copernicus.orgresearchgate.net
Interactive Table: Key Parameters for Environmental Fate Modeling
| Parameter | Relevance to Environmental Fate | Typical Modeling Approach |
|---|---|---|
| Log Kow | Predicts partitioning between water and organic carbon in soil/sediment. | Fugacity models, QSAR |
| Water Solubility | Affects mobility in aquatic systems and bioavailability. | QSAR |
| Vapor Pressure | Influences partitioning between air and other environmental compartments. | Fugacity models |
| Photodegradation Rate | Determines persistence in sunlit surface waters. | Kinetic models based on experimental data |
Future Directions and Emerging Research Avenues for 8 Methoxynaphthalen 2 Ol
Integration with Artificial Intelligence and Machine Learning for De Novo Synthesis Design
The synthesis of complex organic molecules is a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field by enabling rapid de novo design and optimization of synthetic routes. researchgate.net For 8-Methoxynaphthalen-2-ol, these technologies can be applied to predict novel derivatives with enhanced properties and to devise the most efficient pathways to produce them.
| Step | Action | AI/ML Tool Application | Desired Outcome |
| 1. Target Definition | Specify desired properties for a new derivative (e.g., high fluorescence, specific biological target affinity). | Quantitative Structure-Activity Relationship (QSAR) models. chemrxiv.org | A virtual profile of an ideal molecule. |
| 2. De Novo Design | Generate novel molecular structures based on the this compound scaffold. | Generative models (e.g., GANs, VAEs) and reaction-based enumeration algorithms. whiterose.ac.uk | A library of novel, synthetically feasible compounds. |
| 3. Retrosynthesis | Predict the most efficient synthetic routes for the top-ranked candidate molecules. | Retrosynthesis prediction software trained on reaction databases. | A ranked list of step-by-step reaction plans. |
| 4. Reaction Optimization | Fine-tune the conditions for each synthetic step. | ML models trained on experimental data to predict yield and purity based on catalyst, solvent, and temperature. | Optimized, high-yield reaction protocols. |
Advanced Computational Design of Functional Materials Incorporating this compound Scaffolds
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the properties of molecules and materials before they are ever synthesized. This in silico approach is crucial for the rational design of new functional materials based on the this compound core. By calculating various quantum chemical parameters, researchers can screen potential derivatives for applications in electronics, photonics, and sensor technology. jeires.com
For instance, studies on other naphthalene (B1677914) derivatives have successfully used DFT to explore their potential as hole transport materials in perovskite solar cells or as corrosion inhibitors. jeires.comrsc.org These studies calculate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), ionization potential, and electron affinity. jeires.comrsc.org These parameters are directly related to a material's electronic conductivity, optical properties, and chemical stability. rsc.org Applying these computational methods to novel structures derived from this compound could guide the synthesis of materials with tailored properties, such as organic light-emitting diodes (OLEDs), photovoltaic chromophores, or chemical sensors. rsc.orgacs.org
Table 2: Key Computational Parameters for Material Design
| Parameter | Symbol | Significance in Material Design |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of the molecule; crucial for designing hole transport materials. jeires.comrsc.org |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of the molecule; important for electron transport materials. jeires.comrsc.org |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO; determines the electronic and optical properties, including color and conductivity. jeires.comrsc.org |
| Ionization Energy | IE | The energy required to remove an electron; indicates stability against oxidation. jeires.com |
| Electron Affinity | EA | The energy released when an electron is added; indicates stability against reduction. jeires.com |
| Global Hardness | η | Measures resistance to change in electron distribution; relates to the reactivity and stability of the molecule. jeires.com |
Exploration of Novel Reaction Pathways and Unprecedented Derivatizations
While classical organic reactions are well-established, the future of synthesizing this compound derivatives lies in the exploration of novel, more efficient, and selective reaction pathways. Modern synthetic methodologies can unlock new chemical space and create unprecedented molecular architectures.
Promising areas of research include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. The synthesis of a complex benzo[f]chromene derivative from the related 6-methoxynaphthalen-2-ol in just two minutes under microwave irradiation highlights the potential of this method. mdpi.com
Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more reactants, improving efficiency and reducing waste. mdpi.com
Transition-Metal-Free Couplings: Recent advances in base-promoted homolytic aromatic substitution and other metal-free reactions offer a sustainable alternative to traditional metal-catalyzed cross-couplings for C-C and C-O bond formation. acs.orgfrontiersin.org For example, the direct, one-pot double arylation of naphthols using diaryliodonium salts is a powerful tool for creating highly substituted naphthalene cores. frontiersin.org
Organocatalysis: The use of small organic molecules as catalysts provides a green and often highly stereoselective method for functionalizing the this compound scaffold. arabjchem.org
Photoredox Catalysis: This method uses light to drive chemical reactions under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. arabjchem.org
The application of these advanced synthetic methods will enable the creation of a diverse library of this compound derivatives with unique and complex substitutions, which can then be screened for novel functions. researchgate.net
Development of Sustainable Production Methods and Circular Economy Principles for Chemical Synthesis
The chemical industry is undergoing a paradigm shift towards greater sustainability, driven by the principles of green chemistry and the circular economy. 360iresearch.com The future synthesis of this compound and its derivatives must align with these principles to be environmentally and economically viable. The core tenets of a circular economy involve designing out waste and pollution, keeping products and materials in use, and regenerating natural systems. frontiersin.orgellenmacarthurfoundation.org
For the chemical synthesis of naphthalene derivatives, this translates to several key strategies:
Use of Renewable Feedstocks: Exploring bio-based routes to the naphthalene core, potentially from lignin (B12514952) or other plant-derived aromatic compounds, can reduce reliance on fossil fuels. 360iresearch.com
Energy-Efficient Processes: Employing advanced catalytic processes, such as biocatalysis or photoredox catalysis, can lower the energy requirements of synthesis compared to traditional high-temperature methods. 360iresearch.com
Atom Economy: Designing reactions, like multi-component reactions or cycloadditions, that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. mdpi.com
Waste Valorization: In line with circular economy principles, any byproducts from the synthesis should be considered as potential resources for other applications, creating closed-loop systems. mdpi.comchemiehoch3.de This approach transforms industrial residues into valuable materials, fostering resource efficiency. mdpi.com
By embedding these principles into the production lifecycle, the synthesis of this compound can become a model for sustainable chemical manufacturing.
Synergistic Research with Other Naphthalene Derivatives for Expanded and Multifunctional Applications
The functional potential of this compound does not have to be realized in isolation. A significant future research avenue involves the synergistic combination of this scaffold with other functionalized naphthalene derivatives or other molecular motifs to create hybrid molecules with multifunctional or expanded applications.
Nature itself provides examples of such synergy, where complex lignans (B1203133) and flavonoids containing multiple phenolic units exhibit enhanced biological activities. nih.gov Researchers can mimic this by designing molecules that integrate the this compound core with other structures to achieve a desired combination of properties. For example, a new molecule could be synthesized that links this compound (known for potential antioxidant properties) with a different naphthalene derivative known for strong fluorescence. The resulting hybrid material could function as a fluorescent sensor for oxidative stress. Similarly, combining the naphthalene scaffold with other pharmacophores, such as piperazine (B1678402), has been explored to develop potential anticancer agents. nih.gov This approach allows for the creation of highly specialized molecules where different parts of the structure contribute distinct but complementary functions.
Table 3: Proposed Synergistic Molecules and Potential Applications
| This compound Core Combined With: | Proposed Hybrid Structure | Potential Synergistic Application |
| Naphthalene Diimide | A covalent conjugate of this compound and a naphthalene diimide. | A material for organic electronics with both electron-accepting (diimide) and electron-donating (naphthol) properties. rsc.orgacs.org |
| Piperazine Moiety | A derivative where a piperazine group is attached to the naphthalene ring. | A potential therapeutic agent combining the naphthalene scaffold with a group known to interact with biological receptors. nih.gov |
| Another Naphthol Derivative | A bi-naphthalene structure linking this compound to another substituted naphthol. | A chiral ligand for asymmetric catalysis or a molecule with enhanced antioxidant capacity. nih.gov |
| Fluorescent Dye | A molecule where this compound is linked to a known fluorophore. | A ratiometric fluorescent probe for detecting changes in the cellular environment. |
Conclusion
Summary of Key Research Insights and Methodological Advancements for 8-Methoxynaphthalen-2-ol
Research surrounding this compound, and its isomers, has primarily focused on its synthesis and its utility as a precursor for more complex chemical structures. A significant area of investigation has been its role in the synthesis of various heterocyclic and binaphthalene derivatives. For instance, 6-methoxynaphthalen-2-ol has been utilized in a multi-component reaction under microwave irradiation to produce benzo[f]chromene derivatives. mdpi.com This highlights a methodological advancement that offers a rapid and efficient route to these complex molecules.
Further research has demonstrated the oxidative dimerization of 8-methoxynaphthalen-1-ol to synthesize natural products like daldinol (B1247253) and nodulisporin A. researchgate.net This process, using reagents such as ammonium (B1175870) metapervanadate, showcases a one-step method to achieve these dimers in good yield. researchgate.net The development of efficient synthetic routes is a recurring theme, with studies focusing on streamlining the production of derivatives. vulcanchem.com
Investigations into the reactivity of related methoxynaphthols have also provided valuable insights. For example, the reaction of 7-methoxynaphthalen-2-ol with diaryliodonium(III) salts has been shown to enable a one-pot double arylation, yielding 7-methoxy-2-phenoxy-1-phenylnaphthalene. frontiersin.org This represents a significant methodological advancement in the arylation of naphthols. Additionally, palladium-catalyzed ortho-alkoxylation has been explored as a route to meta-substituted electron-rich arenes, using oxazoline (B21484) derivatives of methoxynaphthalenes as a starting point. acs.org
The isolation of 8-methoxynaphthalen-1-ol from endophytic fungi has also been a key research insight, revealing its natural occurrence and prompting studies into its biological activities, such as its antifungal properties. nih.govnih.gov Spectroscopic techniques like NMR and mass spectrometry have been instrumental in the identification and structural elucidation of this and related compounds. nih.govscispace.com
Reiteration of Academic Significance and Broader Research Impact in Chemical Sciences
The academic significance of this compound and its related isomers lies in their role as versatile building blocks in organic synthesis. These compounds serve as valuable scaffolds for the construction of a diverse array of more complex molecules, including natural products and novel heterocyclic systems. mdpi.comresearchgate.net The study of their synthesis and reactivity contributes to the fundamental understanding of chemical principles and the development of new synthetic methodologies. acs.org
The broader research impact in the chemical sciences is demonstrated by the application of these compounds in the discovery of new therapeutic agents and bioactive molecules. acs.org For example, derivatives of methoxynaphthalenes have been investigated for their cytotoxic and anti-inflammatory activities. mdpi.commdpi.com The synthesis of these derivatives often requires innovative synthetic strategies, thereby driving advancements in the field of synthetic chemistry. acs.org
Furthermore, the isolation of compounds like 8-methoxynaphthalen-1-ol from natural sources opens up avenues for research in chemical biology and drug discovery. nih.govnih.govscispace.com The exploration of the biological activities of these naturally occurring compounds and their synthetic derivatives can lead to the identification of new lead compounds for pharmaceutical development. The ongoing research into the synthesis and application of this compound and its isomers continues to have a significant impact on various areas of the chemical sciences, from fundamental organic chemistry to medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 8-Methoxynaphthalen-2-ol, and how can its purity be validated?
- Methodology : The compound can be synthesized via diazo coupling or substitution reactions using precursors like 6-methoxynaphthalen-2-ol (CAS 152483) . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Melting point analysis (e.g., 179°C ) and gas chromatography-mass spectrometry (GC-MS) further confirm structural integrity.
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
- Methodology : DFT calculations using functionals like B3LYP (which incorporates exact exchange terms ) optimize the molecular geometry and predict properties such as HOMO-LUMO gaps and electrostatic potentials. Basis sets like 6-31G(d) are recommended for accuracy. Computational tools like Gaussian or ORCA can simulate IR/Raman spectra for experimental validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, P95/P2 respirators, and protective eyewear) to avoid skin/eye contact and inhalation . Work in fume hoods with local exhaust ventilation. Avoid aqueous discharge to prevent environmental contamination . For spills, neutralize with inert absorbents and dispose via certified hazardous waste protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : UV-Vis spectroscopy identifies π→π* transitions in the aromatic system. FT-IR confirms functional groups (e.g., -OH and methoxy stretches at ~3200 cm⁻¹ and ~1250 cm⁻¹, respectively). NMR (¹H and ¹³C) resolves substituent positions, while mass spectrometry (ESI-TOF) determines molecular weight (e.g., C₁₁H₁₀O₂, MW 174.2 ).
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
- Methodology : Discrepancies (e.g., bond lengths in X-ray vs. DFT) require cross-validation. Refine computational models by adjusting exchange-correlation functionals (e.g., including gradient corrections ) or improving basis set quality. Use statistical tools like χ² tests to compare crystallographic data (e.g., SHELX-refined structures ) with simulated parameters.
Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?
- Methodology : Twinning or weak diffraction due to low crystallinity can complicate refinement. Use SHELXL with high-resolution data (≤1.0 Å) and anisotropic displacement parameters. Apply restraints for thermal motion and validate via R-factor convergence (target <5%). For disordered methoxy groups, employ PART instructions to model alternate conformations.
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound derivatives?
- Methodology : For substitution reactions, control temperature (e.g., 60–80°C) and stoichiometry to favor mono-substitution. Use catalysts like diphenyl phosphate to enhance regioselectivity. Monitor reaction progress via TLC/GC-MS. For oxidation/reduction, select mild reagents (e.g., NaBH₄ for ketone reduction ) to preserve the naphthalenol core.
Q. What advanced DFT approaches improve the accuracy of thermochemical predictions for this compound?
- Methodology : Hybrid functionals (e.g., B3LYP ) with >20% exact exchange improve atomization energy predictions (error <2.4 kcal/mol ). For correlation energy, combine Colle-Salvetti formulas with gradient expansions . Solvent effects are modeled via PCM or COSMO-RS for reaction Gibbs free energies in polar media.
Q. How is this compound utilized in enzyme activity studies, such as cytochrome c peroxidase (CcP) assays?
- Methodology : The compound serves as a substrate in CcP activity assays. Monitor enzymatic oxidation via UV-Vis at λ_max ~450 nm, correlating absorbance changes with turnover rates. Pre-incubate CcP with H₂O₂ to activate the enzyme, and use stopped-flow techniques for kinetic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
